1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea
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Overview
Description
1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is an organic compound that features a cyclohexyl group, a hydroxyethyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea can be achieved through a multi-step process. One common method involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethanol under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and urea groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-(2-hydroxyethyl)urea: Lacks the pyrrole ring, resulting in different chemical and biological properties.
1-cyclohexyl-3-(2-hydroxy-2-phenylethyl)urea: Contains a phenyl group instead of a pyrrole ring, leading to variations in reactivity and applications.
Uniqueness
1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This structural feature enhances its potential for specific interactions with biological targets and its versatility in synthetic applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-17-9-5-8-12(17)13(18)10-15-14(19)16-11-6-3-2-4-7-11/h5,8-9,11,13,18H,2-4,6-7,10H2,1H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXHQBWGJWUVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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